2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido
Description
The compound 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido (hereafter referred to as Compound A) is a structurally complex sulfonamide derivative featuring a bithiophene core linked to a 2,3-dihydro-1-benzofuran moiety via a hydroxyethane sulfonamido bridge. Its molecular formula is C₁₉H₁₆N₂O₄S₃, with a molecular weight of 456.5 g/mol. Key structural elements include:
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c20-14(16-5-6-18(25-16)17-2-1-9-24-17)11-19-26(21,22)13-3-4-15-12(10-13)7-8-23-15/h1-6,9-10,14,19-20H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGPDMNFEYYEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzofuran compounds, a class to which this compound belongs, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Mode of Action
Benzofuran derivatives have been shown to exhibit significant biological activities, including anticancer activities. The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, oxidative stress response, and viral replication.
Biological Activity
The compound 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido is a complex organic molecule notable for its unique structural features, including a bithiophene unit linked to a sulfonamide derivative. This article explores the biological activity of this compound, focusing on its potential interactions with biological systems and its implications in medicinal chemistry.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 423.5 g/mol. The structure incorporates several functional groups that contribute to its chemical reactivity and biological activity:
| Component | Structure | Notable Features |
|---|---|---|
| Bithiophene | C8H6S2 | Base structure; known for electronic properties |
| Sulfonamide | R-SO2-NR'R'' | Potential for nucleophilic substitution reactions |
| Benzofuran | C8H7O | Associated with various biological activities |
Antimicrobial Properties
Research indicates that compounds with similar structures to This compound exhibit antimicrobial properties. For instance, sulfonamide derivatives have been widely studied for their antibacterial effects. A study on related bithiophene derivatives demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Bithiophene derivatives have been implicated in cancer research due to their ability to interact with cellular pathways involved in tumor progression. The presence of the benzofuran moiety may enhance the compound's ability to inhibit cancer cell proliferation. For example, some studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases or modulation of apoptotic pathways .
Study 1: Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of various bithiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the bithiophene core significantly enhanced antibacterial potency. The sulfonamide group was found to be crucial for activity, supporting the hypothesis that This compound could exhibit similar effects if tested.
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer properties of benzofuran derivatives. It was reported that these compounds could inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest. This suggests that This compound may also possess similar anticancer mechanisms due to its structural components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Derivatives
The following table compares Compound A with structurally related sulfonamide and bithiophene derivatives:
Key Comparative Insights
Electronic and Optical Properties: Compound A lacks the extended π-conjugation seen in polymeric bithiophene derivatives like BAI3, which exhibit near-infrared emission . However, its bithiophene core may still support moderate charge transport in thin-film applications.
Bioactivity: Compound A shares structural motifs with bioactive thiophenes isolated from Echinops grijisii, such as 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene, which inhibits nitrite production (IC₅₀ = 18 μM) . The sulfonamide group in Compound A may enhance target binding (e.g., enzyme inhibition) but could reduce oral bioavailability due to high PSA (>140 Ų) .
Synthetic Utility :
- Unlike BAI3 , which requires Stille coupling for bithiophene extension , Compound A ’s synthesis likely involves sulfonamide formation between a bithiophene-thiol intermediate and a dihydrobenzofuran-containing electrophile.
Molecular Property Analysis
| Parameter | Compound A | 3-Fluorophenyl Analogue | 5-(4-Hydroxy-3-methoxybutynyl)-2,2'-bithiophene |
|---|---|---|---|
| Molecular Weight (g/mol) | 456.5 | 383.5 | 292.3 |
| Polar Surface Area (Ų) | ~140 | ~125 | ~90 |
| Rotatable Bonds | 7 | 6 | 4 |
| LogP (Predicted) | 2.8 | 3.2 | 1.5 |
Notes:
Q & A
Q. What are the critical steps in synthesizing 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido, and how can purity be ensured?
Methodological Answer: Synthesis involves multi-step reactions:
Core Structure Formation : Construct the 2,3-dihydrobenzofuran moiety via acid-catalyzed cyclization of substituted phenols with alkenes, as demonstrated in analogous dihydrobenzofuran syntheses .
Sulfonamide Linkage : Introduce the sulfonamido group using nucleophilic substitution between a sulfonyl chloride intermediate and the hydroxyl group of the dihydrobenzofuran.
Bithiophene Integration : Couple the bithiophene unit via Suzuki-Miyaura cross-coupling, requiring palladium catalysts and optimized reaction conditions (e.g., solvent polarity, temperature) .
Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (solvent: hexane/ethyl acetate). Purity is validated by HPLC (>98%) and NMR spectroscopy (absence of residual solvent peaks) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks from the bithiophene and dihydrobenzofuran moieties. For example, the hydroxyl proton appears as a broad singlet at δ 5.2–5.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₀H₁₈N₂O₄S₂: 423.0782) .
- X-ray Crystallography : Resolve stereochemistry and confirm sulfonamide linkage geometry, as applied in analogous benzofuran derivatives .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
- Dynamic Effects in NMR : If X-ray confirms a planar bithiophene unit but NMR shows unexpected splitting, investigate rotational barriers using variable-temperature NMR. For example, restricted rotation around the sulfonamide bond may cause splitting at lower temperatures .
- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted shifts (e.g., using B3LYP/6-311+G(d,p)) to identify conformational discrepancies .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer:
- OECD 307 Guideline : Conduct soil degradation studies under controlled aerobic conditions (25°C, 70% water-holding capacity) to measure half-life (t₁/₂).
- Hydrolysis Studies : Test pH-dependent stability (pH 4–9 buffers, 50°C) to identify degradation products via LC-MS .
- QSAR Modeling : Predict bioaccumulation potential using logP (octanol-water partition coefficient) and molecular weight. A logP >3.5 suggests moderate bioaccumulation risk .
Q. How can synthesis yield be optimized while minimizing side reactions?
Methodological Answer:
- Solvent Optimization : Replace polar aprotic solvents (DMF) with hexafluoroisopropanol (HFIP) to enhance reaction efficiency, as shown in dihydrobenzofuran syntheses (yield improvement from 45% to 78%) .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling; the latter may reduce homocoupling of bithiophene .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates and adjust reaction time dynamically .
Q. How can theoretical frameworks guide research on this compound’s biological activity?
Methodological Answer:
- Molecular Docking : Align the sulfonamido group with known enzyme active sites (e.g., carbonic anhydrase) using AutoDock Vina. A docking score <−7.0 kcal/mol suggests strong binding .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the bithiophene unit) using Schrödinger’s Phase .
Q. How to address contradictions in reported biological activity across studies?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour incubation, 10% FBS). Discrepancies may arise from serum protein binding .
- Assay Interference Controls : Test for false positives due to redox activity (e.g., add catalase to neutralize H₂O₂ generated by the compound) .
Q. What advanced computational methods predict this compound’s reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
